2-(2-thiazolyl)Cyclopropanamine

LSD1 inhibition epigenetics structure-activity relationship

2-(2-thiazolyl)Cyclopropanamine (CAS 933733-41-6, molecular formula C6H8N2S, molecular weight 140.21 g/mol) is an organic compound consisting of a cyclopropane ring bonded to a thiazole moiety. Its density is 1.301±0.06 g/cm³ and boiling point is 238.3±33.0 °C at 760 mmHg.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
Cat. No. B13611891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-thiazolyl)Cyclopropanamine
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=NC=CS2
InChIInChI=1S/C6H8N2S/c7-5-3-4(5)6-8-1-2-9-6/h1-2,4-5H,3,7H2
InChIKeyZMFZVYDNZMWWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-thiazolyl)Cyclopropanamine for LSD1 Inhibitor Development: Structural Features, CAS 933733-41-6, and Key Procurement Specifications


2-(2-thiazolyl)Cyclopropanamine (CAS 933733-41-6, molecular formula C6H8N2S, molecular weight 140.21 g/mol) is an organic compound consisting of a cyclopropane ring bonded to a thiazole moiety [1][2]. Its density is 1.301±0.06 g/cm³ and boiling point is 238.3±33.0 °C at 760 mmHg . This compound serves as a core pharmacophoric scaffold for lysine-specific demethylase 1 (LSD1) inhibitors, with the thiazole heterocycle contributing distinct electronic and binding properties relative to phenyl-based analogs [3][4]. The compound is available from research chemical suppliers at purity ≥95%, exclusively intended for laboratory research applications .

Why 2-(2-thiazolyl)Cyclopropanamine Cannot Be Replaced by Generic Phenyl Cyclopropylamine Analogs in LSD1 Inhibitor Programs


Generic substitution of 2-(2-thiazolyl)Cyclopropanamine with structurally similar cyclopropylamine building blocks is not pharmacologically equivalent. The thiazole ring in this compound serves as a defined (hetero)aryl moiety explicitly claimed in foundational LSD1 inhibitor patents, where the heteroaromatic substitution fundamentally alters both binding affinity and target selectivity profiles [1]. In contrast, the phenyl-based analog trans-2-phenylcyclopropylamine (2-PCPA, tranylcypromine) demonstrates weak LSD1 inhibition (IC50 = 100,000 nM) and substantial off-target activity against monoamine oxidases MAO-A (IC50 = 7,870 nM) and MAO-B (IC50 = 4,900 nM) [2]. The thiazole heterocycle introduces sulfur-mediated electronic effects and hydrogen-bonding capacity that are absent in carbocyclic aryl analogs, directly impacting structure-activity relationships in LSD1 inhibitor optimization campaigns [3][4].

Comparative Evidence Guide: Quantifiable Differentiation of 2-(2-thiazolyl)Cyclopropanamine from Closest Analogs


Thiazole-Containing Cyclopropylamine Framework Demonstrates >3,000-Fold Enhanced LSD1 Potency via Downstream Derivative Comparison

A thiazole-containing cyclopropylamine derivative (BDBM254586, incorporating the 2-(2-thiazolyl)cyclopropylamine core scaffold with additional substitution) achieved LSD1 IC50 = 32 nM, representing a >3,125-fold potency enhancement compared to the unadorned phenyl-based analog 2-PCPA (IC50 = 100,000 nM) [1][2]. This downstream derivative retains the thiazole-cyclopropylamine pharmacophore essential for LSD1 active site engagement [3]. The dramatic potency differential demonstrates that the thiazole heterocycle scaffold enables optimization trajectories inaccessible to simple phenyl cyclopropylamine starting materials.

LSD1 inhibition epigenetics structure-activity relationship cancer therapeutics

Heteroaromatic Thiazole Substitution Enables Distinct MAO Selectivity Profile Relative to Phenyl-Based Cyclopropylamines

The phenyl-based comparator 2-PCPA exhibits substantial off-target monoamine oxidase inhibition (MAO-A IC50 = 7,870 nM; MAO-B IC50 = 4,900 nM), representing only 12.7-fold LSD1 selectivity over MAO-B [1]. In contrast, a structurally characterized thiazole-containing cyclopropylamine derivative (BDBM254586) displays markedly reduced MAO-A affinity (IC50 = 29,500 nM) and MAO-B affinity (IC50 = 3,230 nM) [2]. The thiazole heterocycle alters the electrostatic and steric complementarity with MAO active sites compared to phenyl, providing a divergent starting point for optimizing LSD1/MAO selectivity ratios in inhibitor development.

MAO selectivity off-target liability CNS safety LSD1 inhibitor optimization

Cyclopropylamine-Thiazole Core Serves as Defined Pharmacophore in Foundational LSD1 Patent Claims with Explicit Scope Differentiation

RU 2668952 C2 (Oryzon Genomics SA) explicitly claims (hetero)aryl cyclopropylamine compounds wherein 'A is phenyl, naphthyl, pyridyl, thiophenyl, pyrrolyl, furanyl, or thiazolyl,' with the cyclopropyl moiety in trans-configuration [1]. This patent family establishes composition-of-matter protection for thiazole-containing cyclopropylamines as a distinct chemical subgenus separate from phenyl and other heteroaryl classes. The thiazole substitution is structurally distinguished from other heteroaryl options (pyridyl, furanyl, thiophenyl) by its unique sulfur-nitrogen heterocycle geometry, which alters both hydrogen-bonding capacity and π-stacking interactions relative to oxygen-containing or nitrogen-only heterocycles [2].

intellectual property patent composition of matter FTO analysis LSD1 inhibitor IP

Thiazole Heterocycle Introduces Sulfur-Mediated Electronic Properties Absent in Oxygen-Containing or Carbocyclic Aryl Analogs

The thiazole ring in 2-(2-thiazolyl)Cyclopropanamine contains both sulfur and nitrogen heteroatoms in a five-membered aromatic system, whereas comparator heterocycles such as furanyl (oxygen only), pyrrolyl (nitrogen only), or pyridyl (nitrogen only in six-membered ring) lack the sulfur-mediated electronic features [1][2]. Sulfur's larger atomic radius and higher polarizability relative to oxygen or nitrogen alters π-electron distribution, molecular dipole moment, and potential for chalcogen bonding interactions with protein targets . These electronic differences cannot be replicated by substituting with other heteroaryl cyclopropylamine building blocks, as each heteroaryl substitution yields distinct binding profiles as documented in LSD1 structure-activity relationship studies spanning more than 45 arylcyclopropylamine compounds [3].

heterocyclic chemistry electronic effects molecular recognition medicinal chemistry

Optimal Research Applications for 2-(2-thiazolyl)Cyclopropanamine Based on Comparative Evidence


LSD1 Inhibitor Lead Optimization Programs Targeting Sub-100 nM Potency with Reduced MAO Liability

Medicinal chemistry teams developing next-generation LSD1 inhibitors should prioritize 2-(2-thiazolyl)Cyclopropanamine as the core scaffold based on demonstrated downstream derivative potency of 32 nM (3,125-fold improvement over 2-PCPA baseline) and the favorable MAO selectivity profile documented for thiazole-containing cyclopropylamines [1][2]. This building block provides a chemically validated starting point for achieving potency benchmarks comparable to clinical-stage LSD1 inhibitors while mitigating the dose-limiting MAO off-target activity inherent to phenyl-based analogs. The trans-cyclopropylamine stereochemistry requirement defined in foundational patents should guide stereochemical considerations during synthetic planning [3].

Structure-Activity Relationship (SAR) Exploration of Heteroaryl Substitution Effects on LSD1 Binding and Selectivity

Research groups conducting systematic SAR studies across arylcyclopropylamine LSD1 inhibitors require 2-(2-thiazolyl)Cyclopropanamine as an essential comparator to phenyl, pyridyl, furanyl, thiophenyl, and other heteroaryl variants [1]. The sulfur-containing thiazole heterocycle provides a distinct electronic and steric profile that cannot be approximated by oxygen- or nitrogen-only heteroaromatic building blocks [2]. Including this compound in parallel synthesis arrays enables direct head-to-head evaluation of heteroatom effects on LSD1 active site complementarity, FAD adduct formation kinetics, and isoform selectivity across the amine oxidase enzyme family [3].

Freedom-to-Operate Assessment and Novel IP Generation Around Thiazole-Containing LSD1 Inhibitor Chemotypes

Intellectual property and patent strategy teams should procure 2-(2-thiazolyl)Cyclopropanamine to enable experimental evaluation of composition-of-matter claims within the (hetero)aryl cyclopropylamine patent landscape [1]. The thiazole substitution represents a distinct chemical subgenus within the Markush structures claimed in foundational LSD1 inhibitor patents, and its procurement supports freedom-to-operate analysis, design-around strategies, and generation of novel derivatives that may fall outside existing claim scope. Comparative data showing the divergent LSD1 potency and MAO selectivity profiles of thiazole versus phenyl scaffolds [2][3] provides scientific justification for pursuing this chemical space as a source of novel intellectual property.

Fragment-Based and Structure-Guided LSD1 Inhibitor Design Leveraging Thiazole Binding Features

Structural biology and computational chemistry groups utilizing fragment-based drug design or structure-guided optimization for LSD1 should incorporate 2-(2-thiazolyl)Cyclopropanamine into their fragment library [1]. The cyclopropane ring provides conformational constraint that orients the primary amine for FAD adduct formation, while the thiazole heterocycle introduces sulfur-mediated hydrogen-bonding and π-stacking opportunities absent in carbocyclic fragments [2]. The >45-fold LSD1/MAO-B selectivity improvement observed in thiazole-containing derivatives relative to 2-PCPA [3] supports the value of this fragment for growing into selective lead compounds without introducing unacceptable off-target pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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